

Furo[2,3-d]pyrimidine: A Potent Dual PI3K/AKT Inhibitor Validated

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Compound of Interest

Compound Name: *Furo[2,3-d]pyrimidin-4-amine*

Cat. No.: *B060386*

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A novel Furo[2,3-d]pyrimidine derivative, compound 10b, has demonstrated significant potential as a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (AKT). This guide provides a comparative analysis of its inhibitory activity against established PI3K pathway inhibitors, alongside detailed experimental protocols for its validation. This information is targeted towards researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.

Performance Comparison: Furo[2,3-d]pyrimidine vs. Alternative Inhibitors

The inhibitory potency of Furo[2,3-d]pyrimidine compound 10b was evaluated against key isoforms of PI3K and AKT. For a comprehensive comparison, its performance is benchmarked against well-characterized dual PI3K/mTOR inhibitors. All concentrations are presented as half-maximal inhibitory concentrations (IC₅₀).

Compound	PI3K α (IC50)	PI3K β (IC50)	PI3K γ (IC50)	PI3K δ (IC50)	AKT (IC50)	mTOR (IC50)
Furo[2,3-d]pyrimidine (10b)	0.175 μ M[1][2]	0.071 μ M[1][2]	Not Reported	Not Reported	0.411 μ M[1][2]	Not Reported
PI-103	8.4 nM[3][4]	3 nM[3][4]	86 nM[3][4]	15 nM[3][4]	Not Reported	5.7 nM[3][4]
Omipalisib (GSK2126458)	0.019 nM (Ki)[5][6]	0.13 nM (Ki)[5][6]	0.06 nM (Ki)[5][6]	0.024 nM (Ki)[5][6]	Not Reported	0.18 nM (mTORC1 Ki), 0.3 nM (mTORC2 Ki)[5][6]
BEZ235 (NVP-BEZ235)	4 nM	76 nM	7 nM	5 nM	Not Reported	21 nM

Note: IC50 values for comparator compounds are primarily against PI3K and mTOR, reflecting their classification as dual PI3K/mTOR inhibitors. The Furo[2,3-d]pyrimidine derivative 10b uniquely demonstrates potent and direct dual inhibition of PI3K and AKT.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of Furo[2,3-d]pyrimidine and comparator compounds.

In Vitro Kinase Inhibition Assay (PI3K & AKT)

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of a target kinase by 50%.

Materials:

- Recombinant human PI3K α , PI3K β , and AKT1 enzymes

- Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2) for PI3K; a specific peptide substrate for AKT
- ATP (Adenosine triphosphate)
- Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT)
- Test compounds (Furo[2,3-d]pyrimidine derivative and comparators)
- Detection reagents (e.g., ADP-Glo™ Kinase Assay)
- Microplates (e.g., 384-well)

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- Add the diluted compounds to the wells of the microplate.
- Add the kinase and its respective substrate to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method is employed to investigate the effect of the inhibitor on cell cycle progression.

Materials:

- Cancer cell line (e.g., breast cancer HS 578T)

- Cell culture medium and supplements
- Test compound
- Phosphate-buffered saline (PBS)
- Ethanol (70%, ice-cold) for fixation
- RNase A
- Propidium Iodide (PI) staining solution
- Flow cytometer

Procedure:

- Seed cells in culture plates and allow them to adhere.
- Treat the cells with the test compound at various concentrations for a defined period (e.g., 24 or 48 hours).
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
- Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the DNA content of the cells using a flow cytometer.
- The resulting histograms are analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to quantify the induction of apoptosis (programmed cell death) by the inhibitor.

Materials:

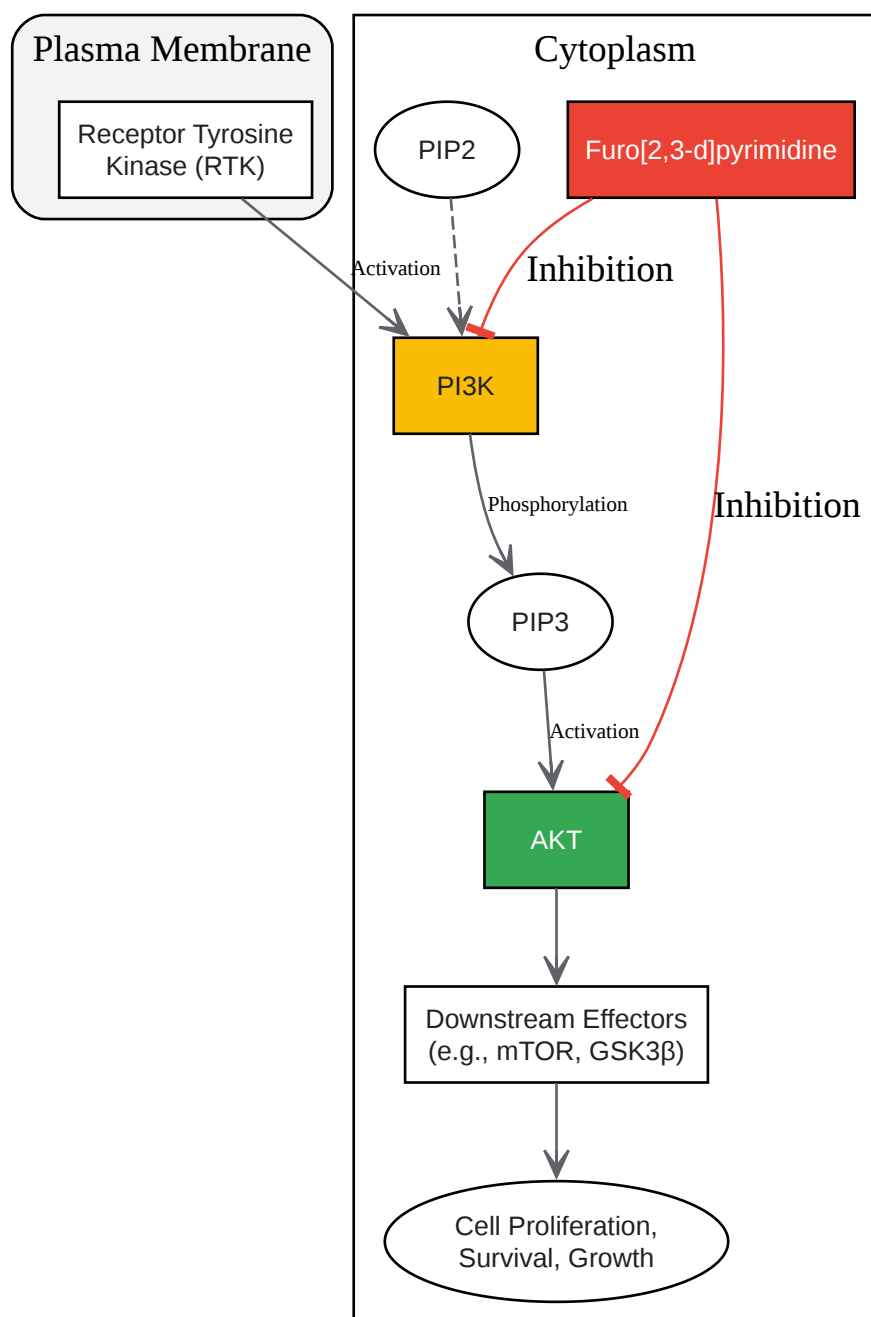
- Cancer cell line
- Test compound
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
- Flow cytometer

Procedure:

- Seed cells and treat with the test compound as described for the cell cycle analysis.
- Harvest both adherent and floating cells and wash with cold PBS.
- Resuspend the cells in the provided binding buffer.
- Add Annexin V-FITC and Propidium Iodide to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry.
- The results are used to differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

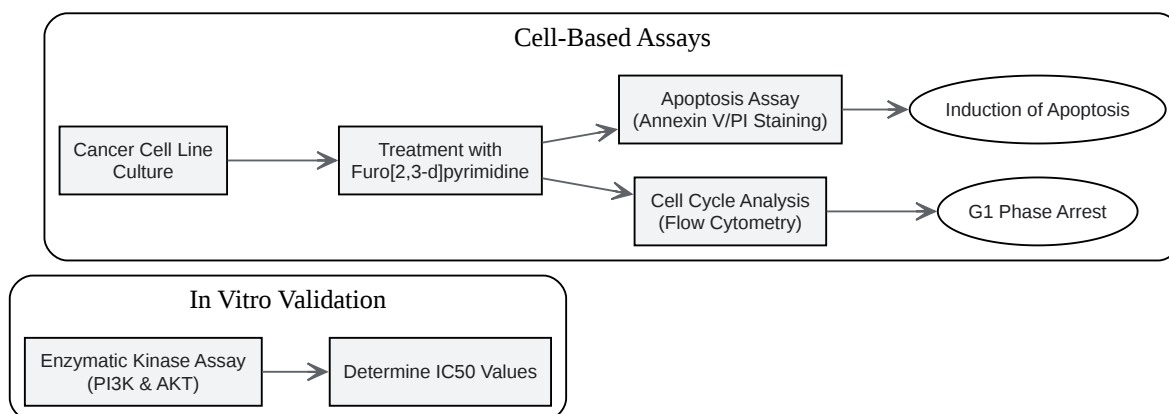
Visualizing the Molecular Pathway and Experimental Logic

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.



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Caption: PI3K/AKT signaling pathway and the dual inhibitory action of Furo[2,3-d]pyrimidine.



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Caption: Experimental workflow for the validation of Furo[2,3-d]pyrimidine as a dual PI3K/AKT inhibitor.

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